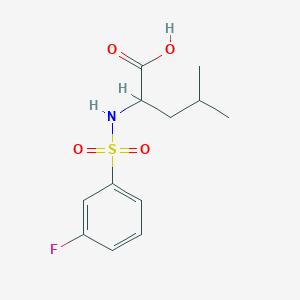

((3-Fluorophenyl)sulfonyl)leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWMCMFSWWFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of N 3 Fluorophenyl Sulfonyl Leucine As a Sulfonylated Leucine Derivative

N-[(3-Fluorophenyl)sulfonyl]leucine is a specific chemical entity belonging to the broader class of sulfonylated amino acids. This classification arises from its molecular architecture, which features a leucine (B10760876) molecule, a well-known amino acid, that has undergone a chemical modification known as sulfonylation. In this process, a sulfonyl group (-SO2-) is attached to the nitrogen atom of the leucine's amino group. This particular compound is further defined by the presence of a 3-fluorophenyl group attached to the sulfonyl moiety.

The general structure of a sulfonylated amino acid involves a covalent bond between the sulfur atom of a sulfonyl chloride and the amino group of an amino acid. This reaction creates a stable sulfonamide linkage. Such modifications are a common strategy in medicinal chemistry to create peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The introduction of an aryl sulfonyl group, in this case, a 3-fluorophenylsulfonyl group, can significantly alter the physicochemical properties of the parent amino acid, including its lipophilicity, polarity, and potential for intermolecular interactions. These alterations are pivotal in the exploration of new therapeutic agents. While the synthesis of various sulfonylated amino acid derivatives has been reported in the scientific literature for their potential as enzyme inhibitors, the specific compound N-[(3-Fluorophenyl)sulfonyl]leucine remains a subject of limited specific investigation. acs.orgresearchgate.net

Overview of Leucine S Biological Significance and Its Relevance to Derivatives

Leucine (B10760876) is one of the three essential branched-chain amino acids (BCAAs), which also include isoleucine and valine. rsc.org As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet from protein-rich foods like meat, dairy products, and legumes. rsc.orgmdpi.com Leucine plays a crucial role in several fundamental physiological processes.

Its most recognized function is the stimulation of muscle protein synthesis, which is vital for muscle growth, repair, and maintenance. rsc.orgfrontiersin.org Leucine acts as a signaling molecule that activates the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and protein synthesis. frontiersin.orgebi.ac.uk Beyond its role in muscle metabolism, leucine contributes to energy production, as it can be broken down to produce acetyl-CoA, a key entry point into the citric acid cycle for ATP generation. mdpi.com It is also involved in the regulation of blood sugar levels and the production of growth hormone. nih.gov

Given the integral roles of leucine, its derivatives are of significant interest in biochemical and pharmacological research. By modifying the structure of leucine, scientists aim to develop compounds that can modulate its biological activities or target specific enzymes or receptors with greater precision. These derivatives are investigated for a range of potential applications, from enhancing muscle protein synthesis in clinical settings to acting as inhibitors for specific enzymes like leucine aminopeptidase. mdpi.com

Interactive Table: Key Biological Roles of Leucine

| Biological Process | Description | Key Pathway Involved |

| Muscle Protein Synthesis | Stimulates the building of new muscle proteins. | mTOR Pathway |

| Energy Production | Can be metabolized to produce ATP. | Citric Acid Cycle |

| Hormonal Regulation | Influences insulin (B600854) and growth hormone levels. | Endocrine System |

| Tissue Repair | Aids in the healing of skin and bones. | Various |

Significance of Fluorine Substitution in Chemical Biology and Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules is a widely employed and powerful strategy in modern drug discovery and medicinal chemistry. nih.govdntb.gov.ua The unique properties of fluorine distinguish it from other halogens and hydrogen, often leading to significant improvements in the pharmacological profile of a drug candidate.

One of the primary reasons for fluorine substitution is to enhance metabolic stability. mdpi.commdpi.com The carbon-fluorine (C-F) bond is exceptionally strong and more stable than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. mdpi.com This can increase the half-life of a drug in the body.

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target. dntb.gov.uamdpi.com The introduction of fluorine can also impact a molecule's conformation and lipophilicity. While a single fluorine atom is similar in size to a hydrogen atom, its electronic effects can lead to more favorable interactions with protein binding pockets. mdpi.comresearchgate.net The substitution of hydrogen with fluorine can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. researchgate.net

Interactive Table: Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | Stronger C-F bond resists enzymatic cleavage. |

| Binding Affinity | Can be increased | Alters electronic interactions and conformation. |

| Lipophilicity | Increased | Enhances membrane permeability. |

| pKa | Altered | Fluorine's electronegativity influences acidity of nearby groups. |

Current Research Landscape and Gaps Pertaining to N 3 Fluorophenyl Sulfonyl Leucine

The current body of academic literature indicates that while the constituent parts of N-[(3-Fluorophenyl)sulfonyl]leucine—leucine (B10760876), the sulfonyl group, and fluorine substitution—are all well-studied in their own right, there is a notable lack of specific research focused on this particular compound. Searches of chemical and biomedical databases reveal its existence as a cataloged chemical entity, but dedicated studies detailing its synthesis, characterization, and biological activity are scarce.

Research into sulfonylated amino acids has yielded various derivatives with demonstrated biological activities, such as enzyme inhibition. acs.org For instance, a study on novel Leu-Val based dipeptides included a compound with a 3-fluorophenyl moiety, though it was a more complex structure than N-[(3-Fluorophenyl)sulfonyl]leucine. frontiersin.org Similarly, other complex leucine derivatives incorporating sulfonyl groups have been synthesized and investigated for their potential as neurotensin (B549771) receptor modulators. acs.orgnih.gov

This highlights a significant gap in the research landscape. While the foundational chemical principles and the potential for biological activity are understood from related compounds, the specific properties and potential applications of N-[(3-Fluorophenyl)sulfonyl]leucine remain largely unexplored. There is a clear opportunity for novel research to synthesize this compound, thoroughly characterize its physicochemical properties, and investigate its biological effects in various assays.

Scope and Objectives of Academic Inquiry for N 3 Fluorophenyl Sulfonyl Leucine

Targeted Chemical Modifications and Derivatization for Research Applications

Derivatization of the core N-[(3-Fluorophenyl)sulfonyl]leucine structure allows for the creation of specialized molecular probes. These probes are invaluable for studying the compound's mechanism of action, identifying its biological targets, and visualizing its localization within cells.

1 Introduction of Bio-Orthogonal Labels for Functional Studies

Bio-orthogonal chemistry involves the use of chemical reactions that can occur within a living system without interfering with native biological processes. researchgate.net Introducing a bio-orthogonal handle—such as an azide (B81097) or a terminal alkyne—into the N-[(3-Fluorophenyl)sulfonyl]leucine structure enables its subsequent labeling with a reporter molecule (e.g., a fluorophore or an affinity tag like biotin).

This modification can be achieved by using a derivatized starting material, for example, an azido- or alkyne-containing benzenesulfonyl chloride, in the initial synthesis. The resulting tagged sulfonamide can then be introduced to a biological system. Post-treatment, a complementary probe can be added, which will "click" specifically onto the bio-orthogonal handle. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a reaction that can be adapted for creating sulfonyl azide derivatives. acs.org Another advanced strategy involves using sulfonyl sydnonimines, which react with strained alkynes like dibenzoazacyclooctyne (DIBAC) to release the parent sulfonamide, offering a method for targeted drug delivery. nih.govnih.gov These chemical tools enable a wide range of functional studies, including target identification via affinity pull-down assays and visualization of the compound's distribution via fluorescence microscopy. mit.edu

Table 3: Examples of Bio-orthogonal Reactions for Labeling or Release of Sulfonamides

| Reaction Type | Bio-orthogonal Pair | Application |

| Click Chemistry | Sulfonyl Azide + Terminal Alkyne | Covalent labeling with a reporter tag (e.g., fluorophore, biotin). acs.org |

| Strain-Promoted Cycloaddition | Sulfonyl Sydnonimine + Dibenzoazacyclooctyne (DIBAC) | Bio-orthogonal release of the active sulfonamide drug at a target site. nih.govnih.gov |

| Ligand-Directed Chemistry | N-Acyl-N-Alkyl Sulfonamide + Nucleophilic Amino Acid | Covalent labeling of a target protein driven by proximity effects. researchgate.net |

Deuterium (B1214612) Labeling for Stable Isotope Tracer Studies

The incorporation of stable isotopes, such as deuterium (²H), into bioactive molecules is a cornerstone of modern metabolic research. Stable isotope tracers are biochemically identical to their unlabeled counterparts but possess a greater mass, which allows them to be distinguished and tracked within a biological system using mass spectrometry. physoc.orgresearchgate.net This methodology provides dynamic information about metabolic pathways, such as the rates of synthesis, breakdown, and flux of metabolites, which cannot be obtained by simply measuring metabolite concentrations. physoc.org

Amino acids labeled with stable isotopes are frequently used to investigate protein metabolism. physoc.org Specifically, labeled leucine is often employed to measure the fractional synthesis rate (FSR) of proteins in various tissues, such as muscle. nih.govnih.gov The use of ((3-Fluorophenyl)sulfonyl)leucine as a scaffold allows for the development of specific tracer molecules. Deuterium labeling of this compound would enable its use in stable isotope tracer studies to explore the metabolic fate and kinetics of N-sulfonylated amino acids.

A plausible and environmentally benign method for preparing deuterated this compound involves a palladium-catalyzed hydrogen-deuterium (H-D) exchange reaction. mdpi.com This approach uses deuterium oxide (D₂O) as the deuterium source, which is safer and more economical than deuterium gas. mdpi.com The reaction can be designed to achieve high regioselectivity, targeting specific C-H bonds for deuteration. mdpi.com For instance, the benzylic positions or other activated sites on the parent molecule could be selectively labeled.

The general scheme for such a transformation is presented below:

| Reactant | Catalyst System | Deuterium Source | Potential Product (Example) |

| This compound | Pd/C, Aluminum | D₂O | This compound-dₓ |

This table illustrates a conceptual synthetic pathway. The exact position and number (x) of deuterium atoms incorporated would depend on the specific reaction conditions.

The resulting deuterated compound can be introduced into a biological system, and its incorporation into larger molecules or its metabolic transformation can be monitored over time. researchgate.net This provides invaluable data on how the N-sulfonyl modification affects the metabolic role of leucine.

Preparation of Affinity-Based Probes

Affinity-based probes (AfBPs) are powerful chemical tools used to identify and study the cellular targets of bioactive compounds. rsc.org These probes are typically derived from a known ligand and are engineered to include two key functionalities: a reactive group for covalent crosslinking to the target protein and a reporter group for detection and enrichment. frontiersin.org The parent ligand, in this case, this compound, provides the binding affinity and selectivity for its specific protein target(s).

The synthesis of an affinity-based probe from this compound would follow a modular design. frontiersin.org This involves chemically modifying the parent compound to attach a linker arm that terminates in both a reactive moiety and a reporter tag.

Key Components of an Affinity-Based Probe:

Ligand: The core structure that recognizes and binds to the target protein (e.g., this compound).

Reactive Group (Warhead): An electrophilic or photoactivatable group that forms a stable, covalent bond with amino acid residues at or near the binding site of the target protein. acs.org Common photoactivatable groups include benzophenones and diazirines. rsc.org

Reporter Group (Tag): A tag used for visualization and/or purification of the probe-protein complex. A terminal alkyne or azide group is often used as a "clickable" handle, allowing for the attachment of a fluorescent dye or a biotin (B1667282) tag via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. acs.org

The synthetic strategy would involve derivatizing the carboxylic acid or the secondary amine of the leucine scaffold. For example, the carboxylic acid could be coupled to a linker containing both a photoactivatable group and a terminal alkyne for subsequent click chemistry. acs.orgnih.gov This modular approach facilitates the synthesis of several probe variants to identify the most efficient one. frontiersin.org

| Probe Component | Function | Example Moiety |

| Ligand | Binds to the target protein | This compound |

| Reactive Group | Covalently crosslinks to the target | Benzophenone, Diazirine, Sulfonyl Fluoride |

| Reporter Handle | Enables detection and enrichment | Terminal Alkyne, Azide |

This interactive table outlines the functional components required to convert a ligand into an affinity-based probe.

A proof-of-concept study using biotinylated probes has demonstrated the ability to capture specific enzymes from cell lysates. nih.gov Similarly, an AfBP derived from this compound could be used in chemoproteomic experiments to isolate and identify its binding partners in a complex biological sample, thereby elucidating its mechanism of action.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity and structure of N-[(3-fluorophenyl)sulfonyl]leucine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N-[(3-fluorophenyl)sulfonyl]leucine. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the hydrogen and carbon framework of the molecule. Furthermore, Fluorine-19 NMR (¹⁹F NMR) is particularly valuable for confirming the presence and environment of the fluorine atom on the phenyl ring, a key feature of this compound. The distinct chemical shift of the fluorine atom in the ¹⁹F NMR spectrum offers unambiguous evidence of its position.

Mass spectrometry (MS) is routinely used to determine the molecular weight of N-[(3-fluorophenyl)sulfonyl]leucine and to gain insights into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. The fragmentation patterns observed in the mass spectrum can be correlated with the different structural motifs within the compound, such as the fluorophenylsulfonyl group and the leucine moiety.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for both the analysis of the purity of N-[(3-fluorophenyl)sulfonyl]leucine and for its purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-[(3-fluorophenyl)sulfonyl]leucine samples and for quantifying the amount of the compound present. By employing a suitable stationary phase (column) and mobile phase, HPLC can separate the target compound from any impurities or starting materials. The area under the peak corresponding to N-[(3-fluorophenyl)sulfonyl]leucine in the chromatogram is proportional to its concentration, allowing for accurate quantification.

Table 1: HPLC Method Parameters for N-[(3-Fluorophenyl)sulfonyl]leucine Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For obtaining highly pure N-[(3-fluorophenyl)sulfonyl]leucine for research purposes, preparative chromatography is the method of choice. This technique is a scaled-up version of analytical HPLC, designed to isolate and collect the desired compound from a mixture. The fractions containing the pure product are collected as they elute from the column, and the solvent is subsequently removed to yield the purified N-[(3-fluorophenyl)sulfonyl]leucine.

Chiral Resolution and Enantiomeric Purity Analysis of N-[(3-Fluorophenyl)sulfonyl]leucine

As leucine is a chiral amino acid, N-[(3-fluorophenyl)sulfonyl]leucine exists as a pair of enantiomers, the (R)- and (S)-forms. For many biological applications, it is crucial to work with a single, pure enantiomer. Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase (CSP) to separate these enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and the determination of the enantiomeric purity of a sample. This analysis is critical to ensure that the biological effects observed can be attributed to the correct stereoisomer.

Enantioselective Separation Techniques (e.g., Chiral HPLC, Liquid-Liquid Extraction)

The separation of enantiomers of N-sulfonylated amino acids, including N-[(3-Fluorophenyl)sulfonyl]leucine, is crucial for evaluating the biological activity of each stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) and enantioselective liquid-liquid extraction are prominent techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC has become an indispensable tool for the analytical and preparative separation of enantiomers. hplc.eu The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. For N-sulfonylated amino acids and related compounds, various CSPs have been utilized.

Pirkle-Type CSPs: These are widely used and are based on the principle of forming transient diastereomeric complexes between the analyte and the CSP. hplc.eu For instance, a Pirkle-type enantioselective column has been successfully used in a three-dimensional HPLC system for the chiral separation of leucine and other aliphatic amino acids. elsevierpure.com

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are common CSPs. For example, a cellulose tris-(3,5-dimethylphenylcarbamate)-based CSP has been studied for the enantioseparation of various drugs. researchgate.net Similarly, amylose-derived CSPs have been used for the enantiomer separation of α-amino acids as their N-fluorenylmethoxycarbonyl (FMOC) derivatives. researchgate.net

Crown Ether-Based CSPs: These have also shown utility in the separation of amino acid enantiomers.

The choice of mobile phase is also critical and is often a mixture of a hydrocarbon and an alcohol modifier for normal-phase separations. hplc.eu The enantiomeric ratio of N-sulfonylated compounds can be effectively determined by chiral HPLC analysis. rug.nl

Enantioselective Liquid-Liquid Extraction (ELLE):

ELLE is a promising technique for chiral separations, particularly for large-scale applications, due to its versatility and potential for scalability. cinc.de This method involves the use of a chiral host compound, or extractant, that selectively complexes with one enantiomer, facilitating its transfer from an aqueous phase to an organic phase. cinc.denih.gov

Key aspects of ELLE include:

Chiral Selectors: Cinchona alkaloids and their derivatives have been used as effective chiral hosts for the separation of amino acid derivatives. cinc.decinc.de For example, the separation of 3,5-dinitrobenzoyl-D,L-leucine has been achieved using a cinchona alkaloid extractant. cinc.de

Process Optimization: Factors such as pH, solvent choice, and temperature are optimized to maximize separation efficiency. nih.gov

Multistage Processing: To achieve high enantiomeric excess (ee), multistage extraction processes, such as those using a cascade of centrifugal contactor separators, can be employed. cinc.de

While experimental studies on multistage chiral liquid-liquid extraction are not abundant, the technique holds significant potential for the industrial-scale resolution of racemates. cinc.de

Table 1: Comparison of Enantioselective Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, well-established. hplc.euphenomenex.com | Can be costly for large-scale separations, requires method development. |

| Liquid-Liquid Extraction | Selective complexation with a chiral host in a biphasic system. cinc.de | Scalable, can be run continuously, versatile. cinc.decinc.de | May require multistage processing for high purity, optimization can be complex. cinc.de |

Determination of Stereochemical Purity for Biological Evaluation

The biological and pharmacological properties of chiral molecules are often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even produce adverse effects. Therefore, accurately determining the stereochemical purity, or enantiomeric excess (ee), of N-[(3-Fluorophenyl)sulfonyl]leucine is a critical step before its biological evaluation. researchgate.net

The demand for enantiopure compounds has driven the development of sensitive and reliable analytical methods to assess stereochemical purity. hplc.eu Chiral HPLC is a primary method for this determination. By separating the enantiomers, the relative peak areas can be used to calculate the enantiomeric excess of the sample. plos.org For example, chiral HPLC methods have been developed for the simultaneous determination of multiple stereoisomers of amino acid derivatives, ensuring high optical purity for subsequent use. plos.org

The significance of stereochemical purity is underscored by the fact that regulatory agencies often require the marketing of single-enantiomer drugs. researchgate.net This necessitates robust analytical methods for quality control to ensure the safety and efficacy of pharmaceutical products. plos.org The incorporation of fluorine, as in N-[(3-Fluorophenyl)sulfonyl]leucine, can influence the biological properties of a molecule, making the evaluation of individual enantiomers even more critical. researchgate.netresearchgate.net

Research has shown that even small enantiomeric impurities can significantly impact the observed biological activity. For instance, in the development of radiolabeled imaging agents, ensuring high optical purity is essential for accurate diagnostic results. plos.org Similarly, in structure-activity relationship studies, evaluating enantiomerically pure compounds is necessary to understand the specific interactions with biological targets.

Enzyme Inhibition Studies

Identification and Characterization of Target Enzymes

Research has identified Leucyl-tRNA synthetase (LeuRS) as a key target of N-[(3-Fluorophenyl)sulfonyl]leucine. LeuRS is a crucial enzyme in protein synthesis, responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). Beyond this canonical function, LeuRS has been recognized as a central component in the amino acid sensing pathway that activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). The inhibition of LeuRS can, therefore, have significant downstream effects on cellular growth and proliferation. rsc.orgelsevierpure.com

While the primary focus has been on LeuRS, the broader class of aminoacyl-tRNA synthetases are considered potential targets for inhibitors due to their essential role in protein synthesis. rsc.orgtarget.re.kr The structural differences between prokaryotic and eukaryotic aminoacyl-tRNA synthetases have been exploited to develop selective inhibitors. rsc.org Leucyl aminopeptidases, another class of enzymes that cleave leucine residues from the N-terminus of proteins, are also recognized as important enzymes in cellular processes, though direct inhibition by N-[(3-Fluorophenyl)sulfonyl]leucine is not explicitly detailed in the available research. nih.govfrontiersin.org

Enzyme Inhibition Kinetics of N-[(3-Fluorophenyl)sulfonyl]leucine

Specific quantitative data on the enzyme inhibition kinetics of N-[(3-Fluorophenyl)sulfonyl]leucine, such as its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) against specific enzymes, are not detailed in the available search results. Consequently, a Lineweaver-Burk analysis, a graphical method used to determine these kinetic parameters, is also not available for this specific compound. nih.govresearchgate.net

Mechanistic Insights into Enzyme-Inhibitor Interactions

N-[(3-Fluorophenyl)sulfonyl]leucine acts as a leucine signaling inhibitor. Its mechanism of action is distinct in that it specifically inhibits the GTPase activating protein (GAP) function of Leucyl-tRNA synthetase (LRS) within the mTORC1 pathway. This inhibition is achieved without affecting the enzyme's primary catalytic activity of attaching leucine to its tRNA. This specific mode of inhibition allows for the decoupling of the two major functions of LRS: its role in protein synthesis and its role as a leucine sensor for mTORC1 activation.

Modulation of Cellular Pathways and Processes

Investigation of mTORC1 Signaling Pathway Modulation

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.govwikipedia.org Its activity is tightly controlled by various cellular signals, including the availability of amino acids like leucine. N-[(3-Fluorophenyl)sulfonyl]leucine has been identified as an inhibitor of the leucine-dependent mTORC1 signaling pathway. elsevierpure.com

By inhibiting the GAP function of LRS, N-[(3-Fluorophenyl)sulfonyl]leucine effectively blocks the signal that indicates leucine availability to the mTORC1 pathway. This leads to the suppression of mTORC1 activity, mimicking a state of leucine deprivation. nih.govfrontiersin.org This targeted inhibition of the mTORC1 pathway presents an alternative strategy for modulating cellular processes that are dependent on this signaling cascade. elsevierpure.com

Influence on Cellular Metabolic Processes (e.g., Fatty Acid Oxidation)

Leucine is known to influence cellular energy metabolism, including fatty acid oxidation (FAO), through multiple pathways. It can serve as a substrate for energy production and also acts as a signaling molecule to regulate metabolic pathways.

One of the primary mechanisms by which leucine is thought to influence fatty acid oxidation is through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a critical cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation to generate ATP. Studies have shown that leucine can stimulate fatty acid oxidation by activating AMPK, which in turn can lead to a decrease in lipid accumulation in skeletal muscle.

Furthermore, leucine metabolism itself contributes to the cellular energy pool. The catabolism of leucine produces acetyl-CoA and acetoacetate, making it a ketogenic amino acid. Acetyl-CoA can enter the citric acid cycle for complete oxidation and ATP production, a process that is intricately linked with fatty acid oxidation, as both pathways converge at the level of acetyl-CoA.

A study on older adults undergoing bed rest and rehabilitation showed that leucine supplementation increased mitochondrial respiration, suggesting a positive impact on oxidative metabolism. nih.gov In yeast models, leucine has been shown to promote respiration proficiency during calorie restriction. nih.gov Another study in mouse cardiomyocytes demonstrated that a specific amino acid formula containing leucine could prevent mitochondrial dysfunction and oxidative stress. mdpi.com These findings underscore the fundamental role of leucine in maintaining mitochondrial health and function, which is central to fatty acid oxidation.

Table 1: Potential Influence of N-[(3-Fluorophenyl)sulfonyl]leucine on Fatty Acid Oxidation

| Metabolic Aspect | Known Effect of Leucine | Potential Influence of (3-Fluorophenyl)sulfonyl Moiety |

| AMPK Activation | Stimulates AMPK, promoting FAO. | Could modulate the extent of AMPK activation due to altered cellular uptake or interaction with signaling proteins. |

| Substrate for Energy | Ketogenic, producing acetyl-CoA. | The modification might alter the rate of catabolism, thereby affecting the supply of acetyl-CoA. |

| Mitochondrial Respiration | Enhances mitochondrial respiration. nih.govnih.gov | The impact is unknown, but alterations in cellular transport and metabolism could indirectly affect mitochondrial function. |

This table is based on inferred activities and requires experimental validation.

Functional Cell-Based Assays to Assess Biological Activity

To experimentally determine the biological activity of N-[(3-Fluorophenyl)sulfonyl]leucine, a variety of functional cell-based assays would be essential. These assays can provide quantitative data on its effects on cellular processes, including metabolism and signaling.

Cell Viability and Proliferation Assays: Initial assessment would typically involve assays to determine the compound's effect on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assays measure metabolic activity as an indicator of cell viability. Direct cell counting or assays measuring DNA synthesis, like the BrdU (bromodeoxyuridine) incorporation assay, can be used to assess proliferation. A study on a different leucine derivative, NPC-15669, utilized a colorimetric assay and tritiated thymidine (B127349) to measure its inhibitory effect on the proliferation of human aortic smooth muscle cells.

Metabolic Assays: To specifically investigate the influence on fatty acid oxidation, several cell-based assays can be employed:

Oxygen Consumption Rate (OCR) Measurement: Instruments like the Seahorse XF Analyzer can measure real-time oxygen consumption in live cells, providing a direct assessment of mitochondrial respiration. By providing specific substrates, such as long-chain fatty acids, the reliance of the cells on FAO can be determined in the presence or absence of N-[(3-Fluorophenyl)sulfonyl]leucine. Studies have used this technique to show that leucine increases oxygen consumption in C2C12 myotubes.

Fatty Acid Uptake Assays: The ability of cells to take up fatty acids can be measured using fluorescently labeled fatty acid analogs (e.g., BODIPY-labeled fatty acids). Flow cytometry or fluorescence microscopy can then quantify the cellular uptake.

Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting can be used to measure the expression levels of key genes and proteins involved in fatty acid metabolism. This could include carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in FAO, and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

Signaling Pathway Analysis: To elucidate the mechanism of action, assays targeting specific signaling pathways would be necessary:

Western Blotting for Phosphorylated Proteins: To determine if N-[(3-Fluorophenyl)sulfonyl]leucine acts through the AMPK or mTOR pathways, Western blotting can be used to detect the phosphorylated (activated) forms of AMPK, mTOR, and their downstream targets.

Reporter Gene Assays: Cells can be transfected with plasmids containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific transcription factor. For example, a PGC-1α promoter-reporter assay could be used to see if the compound transcriptionally upregulates this key metabolic regulator.

Table 2: Recommended Functional Cell-Based Assays for N-[(3-Fluorophenyl)sulfonyl]leucine

| Assay Type | Purpose | Key Readouts | Example Application |

| Cell Viability | Determine cytotoxicity and effective concentration range. | Absorbance (MTT, WST-1), Cell Count | Assessing the effect of a leucine derivative on smooth muscle cell growth. |

| Oxygen Consumption Rate | Measure mitochondrial respiration and fatty acid oxidation. | OCR, Extracellular Acidification Rate (ECAR) | Demonstrating increased oxygen consumption in myotubes treated with leucine. |

| Gene Expression | Quantify changes in the expression of metabolic genes. | mRNA levels of CPT1, PGC-1α, etc. | |

| Protein Expression & Phosphorylation | Analyze the activation of signaling pathways (AMPK, mTOR). | Protein levels of p-AMPK, p-mTOR, etc. | |

| Reporter Gene Assay | Assess the activation of specific transcription factors. | Luciferase activity |

This table outlines a proposed experimental approach for characterizing the biological activity of the compound.

Direct Ligand-Receptor Interaction Assays

Direct ligand-receptor interaction assays are foundational in pharmacology for quantifying the affinity of a ligand for its receptor. These assays measure the direct binding of a compound to a receptor preparation, which can include isolated cell membranes, purified receptors, or whole cells expressing the receptor of interest.

Radioligand binding assays are a classic and highly sensitive method used to study receptor-ligand interactions. nih.gov In the context of N-[(3-Fluorophenyl)sulfonyl]leucine, this would typically involve a competition binding experiment. In such an assay, a radiolabeled form of a known ligand for the target receptor, for instance, tritiated leucine ([³H]-Leucine), is used. The assay measures the ability of unlabeled N-[(3-Fluorophenyl)sulfonyl]leucine to displace the radioligand from the receptor.

The experimental setup involves incubating the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, N-[(3-Fluorophenyl)sulfonyl]leucine. As the concentration of N-[(3-Fluorophenyl)sulfonyl]leucine increases, it competes with [³H]-Leucine for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The data are then used to calculate the half-maximal inhibitory concentration (IC₅₀) of N-[(3-Fluorophenyl)sulfonyl]leucine, which is the concentration required to displace 50% of the specific binding of the radioligand. From the IC₅₀ value, the equilibrium dissociation constant (Kᵢ) can be determined, which reflects the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. These assays are crucial for determining the potency of N-[(3-Fluorophenyl)sulfonyl]leucine as a competitive ligand at the leucine binding site. nih.gov

| Assay Component | Description |

| Receptor Source | Cell membranes or purified proteins expressing the target leucine transporter or receptor. |

| Radioligand | A radioactively labeled ligand that binds to the target receptor, such as [³H]-Leucine. |

| Competitor | Unlabeled N-[(3-Fluorophenyl)sulfonyl]leucine at various concentrations. |

| Outcome | Determination of IC₅₀ and subsequent calculation of the Kᵢ value to quantify binding affinity. |

Bioluminescent and fluorescent binding assays offer non-radioactive alternatives for studying ligand-receptor interactions. nih.gov These methods often rely on changes in light emission or polarization upon ligand binding. For instance, a fluorescently labeled version of N-[(3-Fluorophenyl)sulfonyl]leucine could be synthesized. The binding of this fluorescent ligand to its receptor could be monitored by changes in fluorescence intensity or fluorescence polarization.

Alternatively, assays can be designed where the receptor itself is labeled, for example, with a fluorescent protein. Ligand binding can then induce a conformational change in the receptor that alters the properties of the fluorescent tag. Another approach is Förster Resonance Energy Transfer (FRET), where energy is transferred between two fluorophores, one on the receptor and one on the ligand, when they are in close proximity. The efficiency of FRET can be used to quantify the binding event. These assays are highly sensitive and can be adapted for high-throughput screening of compound libraries. researchgate.net

| Assay Type | Principle |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule. |

| Förster Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore, indicating ligand-receptor proximity. |

| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but the donor fluorophore is a bioluminescent protein. |

Characterization of Leucine Transporter Interactions (e.g., Bacterial Leucine Transporter (LeuT))

The bacterial leucine transporter (LeuT) from Aquifex aeolicus is a well-established model system for studying the interactions of ligands with sodium-coupled amino acid transporters, including the mammalian neurotransmitter transporters for serotonin, dopamine, and norepinephrine. nih.govnih.govrcsb.orgwikipedia.org Given that N-[(3-Fluorophenyl)sulfonyl]leucine is a derivative of leucine, LeuT is a highly relevant target for characterizing its interactions.

LeuT is a symporter that couples the transport of leucine across the cell membrane to the electrochemical gradient of sodium ions. wikipedia.org Structural studies of LeuT have revealed a central binding site that accommodates both leucine and sodium ions. researchgate.net Compounds can interact with LeuT as substrates, being transported across the membrane, or as inhibitors, blocking the transport function. To characterize the interaction of N-[(3-Fluorophenyl)sulfonyl]leucine with LeuT, researchers can perform uptake assays using radiolabeled leucine in the presence of the compound. A reduction in leucine uptake would suggest that N-[(3-Fluorophenyl)sulfonyl]leucine is an inhibitor of the transporter.

Furthermore, X-ray crystallography studies with LeuT co-crystallized with N-[(3-Fluorophenyl)sulfonyl]leucine could provide atomic-level details of the binding site and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Spectroscopic Analysis of N-[(3-Fluorophenyl)sulfonyl]leucine Molecular Interactions (e.g., ¹⁹F NMR)

The presence of a fluorine atom in N-[(3-Fluorophenyl)sulfonyl]leucine makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a powerful tool for studying its molecular interactions. nih.gov ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atom. When N-[(3-Fluorophenyl)sulfonyl]leucine binds to its target receptor, the electronic environment around the fluorine atom changes, leading to a shift in its NMR resonance frequency (a chemical shift change).

By monitoring the ¹⁹F NMR spectrum of N-[(3-Fluorophenyl)sulfonyl]leucine in the presence and absence of its target receptor, researchers can obtain valuable information about the binding event. For example, a study on the binding of 3-fluoro-L-phenylalanine to the L-leucine specific receptor of Escherichia coli demonstrated protein-induced shifts in the ¹⁹F NMR spectrum, confirming the binding of the fluorinated amino acid analog. nih.gov Similarly, titration experiments, where increasing amounts of the receptor are added to a solution of N-[(3-Fluorophenyl)sulfonyl]leucine, can be used to determine the binding affinity by following the changes in the ¹⁹F chemical shift. This technique provides a direct and non-invasive way to probe the binding interaction in solution.

Protein-Compound Conjugation and Cross-linking Studies to Map Binding Sites

To precisely identify the binding site of N-[(3-Fluorophenyl)sulfonyl]leucine on its target protein, protein-compound conjugation and cross-linking studies can be employed. thermofisher.comnih.govthermofisher.com These techniques involve covalently linking the compound to the protein, followed by enzymatic digestion of the protein and identification of the cross-linked amino acid residues by mass spectrometry. youtube.com

One approach is to use a photoreactive version of N-[(3-Fluorophenyl)sulfonyl]leucine. This analog would contain a photolabile group that, upon exposure to UV light, becomes highly reactive and forms a covalent bond with nearby amino acid residues in the binding pocket. thermofisher.com Another strategy involves using bifunctional cross-linking reagents that can react with a functional group on the compound and a specific type of amino acid side chain on the protein. thermofisher.comnih.gov

These studies are instrumental in mapping the binding pocket and identifying the key amino acid residues that are in close proximity to the bound ligand. This information is invaluable for understanding the structural basis of the ligand's activity and for guiding the rational design of new compounds with improved affinity and specificity.

| Technique | Description | Application to N-[(3-Fluorophenyl)sulfonyl]leucine |

| Photoaffinity Labeling | A photoreactive analog of the compound is used to form a covalent bond with the receptor upon UV irradiation. | Identification of amino acids in the binding pocket of the target receptor. |

| Chemical Cross-linking | A bifunctional reagent is used to covalently link the compound to the receptor. | Mapping the spatial proximity of the compound to specific residues within the binding site. |

Structure Activity Relationship Sar Investigations of N 3 Fluorophenyl Sulfonyl Leucine

Design and Synthesis of N-[(3-Fluorophenyl)sulfonyl]leucine Analogues

The design of analogues of N-[(3-Fluorophenyl)sulfonyl]leucine is rooted in established medicinal chemistry principles. The general approach involves the multi-step synthesis of derivatives where specific moieties of the parent compound are altered. This allows for a systematic exploration of the chemical space around the lead structure.

The synthesis of these analogues typically begins with a commercially available substituted benzenesulfonyl chloride and the amino acid leucine (B10760876), often in its protected form (e.g., as a methyl or ethyl ester) to prevent unwanted side reactions at the carboxylic acid group. The core sulfonamide bond is formed through a nucleophilic substitution reaction between the amino group of leucine ester and the sulfonyl chloride, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent. Subsequent deprotection of the carboxyl group yields the final N-arylsulfonyl-leucine analogue.

For instance, the synthesis of N-acyl-α-amino acids can be achieved by reacting an appropriate acid chloride with the amino acid in a basic medium. nih.gov A common synthetic route involves the N-acylation of the amino acid, such as valine, with a substituted benzoyl chloride, which can be adapted for sulfonyl chlorides and leucine. nih.govresearchgate.net More complex analogues, such as those incorporating an indole (B1671886) scaffold, have been synthesized by reacting a precursor indole with an N-sulfonylated leucine derivative. acs.orgacs.org The synthesis often involves multiple steps, including protection and deprotection of functional groups, to achieve the desired final compound. acs.orgacs.org The purification of the synthesized compounds is typically performed using chromatographic techniques to ensure high purity for biological testing. researchgate.net

Impact of Sulfonyl Moiety Modifications on Biological Activity and Selectivity

The sulfonyl moiety, specifically the substituted phenylsulfonyl group, is a critical pharmacophore in many biologically active compounds. Modifications to this part of the N-[(3-Fluorophenyl)sulfonyl]leucine structure have been shown to significantly influence biological activity and target selectivity.

The nature and position of substituents on the phenyl ring of the sulfonyl group are key determinants of potency. Studies on related diaryl compounds have demonstrated that the presence of a sulfonamide or methylsulfone (-SO2Me) group on one of the phenyl rings is a common feature of selective COX-2 inhibitors. nih.gov For example, diaryltriazole analogues bearing a methylsulfone group exhibited potent and selective COX-2 inhibition. nih.gov

The table below summarizes the impact of modifications on the aryl moiety attached to the sulfonyl group in related inhibitor classes.

| Compound Class | Aryl Sulfonyl Moiety | Observed Biological Effect |

| Diaryl-Triazoles nih.gov | Phenyl-SO2Me | High COX-2 inhibitory activity and selectivity. |

| Diaryl-Pyrazoles nih.gov | Phenyl-SO2NH2 | Selective COX-2 inhibition. |

| Valine Derivatives nih.govresearchgate.net | 4-[(4-chlorophenyl)sulfonyl]phenyl | Antimicrobial activity against Gram-positive bacteria. |

Influence of Fluorine Position and Substitution on Activity and Binding Affinity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. nih.gov In N-[(3-Fluorophenyl)sulfonyl]leucine, the position and substitution pattern of the fluorine atom on the phenylsulfonyl moiety are crucial for activity and binding affinity.

Fluorine's high electronegativity makes it a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and influence the strength of interactions such as hydrogen bonds. nih.gov The position of the fluorine atom (ortho, meta, or para) on the phenyl ring dictates its influence on the molecule's electronic properties and steric profile. For example, N-(4-fluorophenylsulfonyl)-l-valyl-l-leucinal was identified as a potent calpain inhibitor, highlighting the effectiveness of a para-fluoro substitution in that specific scaffold. acs.org

Furthermore, fluorine can participate in favorable noncovalent interactions, including hydrogen bonds and halogen bonds, with protein residues in the binding site. nih.govresearchgate.net Studies on other classes of inhibitors have shown a clear structure-activity relationship with respect to the halogen substituent. For instance, in a series of spautin-1 analogues targeting EGFR mutant cells, the activity trend was observed to be F > Cl > Br, suggesting that the formation of a halogen bond plays a significant role in the binding affinity. mdpi.com Fluorination can also impact binding affinity through entropic effects by displacing and disrupting ordered water networks within the protein's binding pocket. nih.gov

The table below illustrates the effect of halogen substitution on the activity of spautin-1 analogues.

| Compound (Spautin-1 Analogue) | Halogen at position 6 | Relative Potency |

| Analogue 1 mdpi.com | Fluoro (F) | Highest |

| Analogue 2 (Spautin-1) mdpi.com | Chloro (Cl) | Intermediate |

| Analogue 3 mdpi.com | Bromo (Br) | Lowest |

Role of Leucine Side Chain Modifications on Biological Activity

Leucine is a branched-chain amino acid characterized by its isobutyl side chain. wikipedia.org This side chain is fundamental to its biological role, including the activation of the mTOR signaling pathway, which is crucial for cell growth and protein synthesis. metwarebio.com Modifications to this side chain in N-[(3-Fluorophenyl)sulfonyl]leucine analogues can have a profound impact on their biological activity.

One common modification strategy is bioisosteric replacement. For example, the trifluoromethyl group (CF3) can act as a bioisostere for the isopropyl group of valine or the isobutyl group of leucine. mdpi.com The synthesis of 2-amino-4,4,4-trifluorobutanoic acid to be used as a leucine mimic in drug design highlights this approach. mdpi.com Such a substitution can increase metabolic stability and alter binding interactions without drastically changing the steric profile.

A systematic study of leucine derivatives categorized modifications based on their location on the amino acid, including the side chain, and evaluated their effects on activating mTORC1-mediated signaling. researchgate.net This demonstrates that even subtle changes to the side chain can lead to significant differences in biological outcomes.

Stereochemical Contributions to the Activity and Binding of N-[(3-Fluorophenyl)sulfonyl]leucine Analogues

Stereochemistry is a critical determinant of biological activity, as enzymes and receptors are chiral environments that preferentially interact with one enantiomer or diastereomer of a drug molecule. For N-[(3-Fluorophenyl)sulfonyl]leucine analogues, the stereochemistry at the α-carbon of the leucine moiety is of paramount importance.

Biological systems typically utilize the L-amino acids for protein synthesis and other functions. Consequently, many potent inhibitors based on amino acid scaffolds, such as the calpain inhibitor N-(4-fluorophenylsulfonyl)-l-valyl-l-leucinal, incorporate the natural L-stereoisomer. acs.org The specific (S)-configuration of L-leucine orients the isobutyl side chain, the carboxylic acid, and the N-sulfonyl group in a precise three-dimensional arrangement that is often required for optimal binding to the target protein.

However, the use of the unnatural D-amino acid can sometimes lead to enhanced or novel activities. In a study on brevinin peptides, the replacement of an L-leucine with a D-leucine residue resulted in a significant enhancement of anticancer and antibacterial activities. mdpi.com This can be attributed to increased stability against proteolytic degradation or a different binding orientation that is more favorable. The synthesis of enantiomerically pure compounds is therefore essential in drug discovery to isolate the desired biological activity and avoid potential off-target effects from other stereoisomers. mdpi.com

The table below shows the effect of stereochemistry on the activity of a modified antimicrobial peptide.

| Peptide | Leucine Stereochemistry | Observed Activity |

| B1OS-L mdpi.com | L-Leucine | Potent antibacterial and anticancer activity. |

| B1OS-D-L mdpi.com | D-Leucine | Similar antibacterial activity to B1OS-L, but significantly faster killing of lung cancer cells. |

Computational Chemistry and Modeling of N 3 Fluorophenyl Sulfonyl Leucine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of a novel ligand to its biological target, typically a protein or nucleic acid. nih.govmdpi.com

In the case of N-[(3-Fluorophenyl)sulfonyl]leucine, molecular docking simulations would be employed to screen potential protein targets and to hypothesize its binding conformation at an atomic level. The process involves preparing the three-dimensional structure of the ligand and the potential receptor, followed by a sampling of various ligand conformations and orientations within the receptor's binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com

Hypothetical Docking Simulation Data for N-[(3-Fluorophenyl)sulfonyl]leucine:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | LYS72, GLU91, PHE327 |

| Carbonic Anhydrase II | -7.2 | HIS94, HIS96, THR199 |

| HIV-1 Protease | -9.1 | ASP25, ASP29, ILE50 |

This table is a hypothetical representation and is not based on experimental data.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and other biological macromolecules over time. nih.gov These simulations can offer insights into the dynamic nature of a ligand-protein complex, which is often crucial for its biological function. rsc.orgnih.gov

For N-[(3-Fluorophenyl)sulfonyl]leucine, once a promising target is identified through molecular docking, MD simulations would be performed on the ligand-protein complex. These simulations would reveal the stability of the binding pose predicted by docking, identify key interactions that persist over time, and illustrate any conformational changes in the protein induced by the ligand binding. mdpi.com Such studies are critical for understanding the mechanism of action at a molecular level. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. nih.gov

A QSAR study involving N-[(3-Fluorophenyl)sulfonyl]leucine would require a dataset of structurally related compounds with experimentally determined biological activities. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity.

Example of a Hypothetical QSAR Model Equation:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.0

This equation is a simplified, hypothetical example and is not derived from actual experimental data for N-[(3-Fluorophenyl)sulfonyl]leucine and its analogs.

De Novo Ligand Design Based on Computational Models

De novo ligand design is a computational strategy used to generate novel molecular structures with a high predicted affinity for a specific biological target. mdpi.com This approach can be particularly useful when existing chemical libraries lack diversity or when novel scaffolds are desired. nih.govchemrxiv.org

Computational models of a target protein's binding site can be used to design new molecules from scratch or by growing or modifying a known fragment, such as the N-[(3-Fluorophenyl)sulfonyl]leucine scaffold. biorxiv.orgelifesciences.org Algorithms would place atoms or molecular fragments within the binding site, optimizing their positions and connections to create a chemically viable molecule with favorable interactions with the protein.

Protein Structural Analysis in Complex with N-[(3-Fluorophenyl)sulfonyl]leucine

The most definitive understanding of a ligand-protein interaction comes from the experimental determination of the three-dimensional structure of the complex, typically through X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. While computational methods provide valuable predictions, an experimentally solved structure offers a high-resolution view of the binding mode.

Currently, there are no publicly available crystal structures of any protein in complex with N-[(3-Fluorophenyl)sulfonyl]leucine in the Protein Data Bank (PDB). ebi.ac.uk The availability of such a structure would be invaluable for validating and refining the computational models described above and would provide a solid foundation for structure-based drug design efforts.

Future Research Directions and Unaddressed Research Gaps for N 3 Fluorophenyl Sulfonyl Leucine

Exploration of Novel Biological Targets Beyond Known Leucine-Related Pathways

The structural similarity of N-[(3-Fluorophenyl)sulfonyl]leucine to the essential amino acid leucine (B10760876) naturally suggests an initial focus on pathways where leucine plays a key role. However, a significant and unaddressed research gap lies in the exploration of entirely novel biological targets. The introduction of the 3-fluorophenylsulfonyl moiety could confer unique pharmacological properties, leading the compound to interact with proteins and enzymes unrelated to leucine metabolism or signaling. Future research should prioritize unbiased screening approaches, such as high-throughput screening of diverse enzyme and receptor panels, to identify unexpected molecular targets. This could unveil novel mechanisms of action and open up entirely new avenues for therapeutic investigation.

Development of Highly Selective and Potent N-[(3-Fluorophenyl)sulfonyl]leucine Analogues

To create a robust research tool and potential therapeutic lead, the development of analogues with enhanced potency and selectivity is paramount. A significant gap exists in the structure-activity relationship (SAR) understanding for this compound. Systematic medicinal chemistry efforts are required to synthesize a library of analogues. Modifications could include altering the position of the fluorine atom on the phenyl ring, substituting the fluorine with other halogens or functional groups, and modifying the leucine scaffold. Each new analogue would need to be rigorously tested to determine its potency against identified targets and its selectivity over related proteins. This iterative process of design, synthesis, and testing is crucial for developing compounds with optimized pharmacological profiles.

Advanced Mechanistic Elucidation at the Atomic and Molecular Levels

A fundamental and currently unaddressed area is the detailed mechanistic understanding of how N-[(3-Fluorophenyl)sulfonyl]leucine interacts with its biological targets at a molecular level. Once novel targets are identified, advanced biophysical and structural biology techniques will be indispensable. X-ray crystallography or cryogenic electron microscopy (cryo-EM) could provide high-resolution three-dimensional structures of the compound bound to its target protein. These structural insights would reveal the precise binding mode, the key amino acid residues involved in the interaction, and the conformational changes induced upon binding. Such atomic-level detail is critical for explaining the compound's activity and for guiding the rational design of more potent and selective analogues.

Integration of Multi-Omics Approaches in Compound Research

To gain a holistic understanding of the biological effects of N-[(3-Fluorophenyl)sulfonyl]leucine, future research must move beyond single-target analyses and embrace a systems-level perspective. A significant gap exists in the application of multi-omics technologies to study this compound. Transcriptomics (RNA-seq) could reveal changes in gene expression, proteomics could identify alterations in protein abundance and post-translational modifications, and metabolomics could uncover shifts in metabolic pathways following compound treatment in cellular or animal models. Integrating these large-scale datasets would provide a comprehensive map of the compound's cellular impact, potentially identifying biomarkers of response and uncovering off-target effects.

Methodological Innovations in Synthesis and Analytical Characterization for N-[(3-Fluorophenyl)sulfonyl]leucine Research

The advancement of research into N-[(3-Fluorophenyl)sulfonyl]leucine is intrinsically linked to the development of robust and efficient synthetic and analytical methods. A clear research gap exists in the optimization of its chemical synthesis. Future work should focus on developing scalable, cost-effective, and stereoselective synthetic routes to produce the compound in high purity and yield. Furthermore, the development of sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, is crucial for accurately quantifying the compound and its potential metabolites in complex biological matrices. These methodological innovations are foundational for enabling all other areas of proposed research.

Q & A

Q. How can researchers validate target engagement of this compound in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.